4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate
CAS No.:
Cat. No.: VC13525023
Molecular Formula: C10H24Cl2N2O3
Molecular Weight: 291.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H24Cl2N2O3 |
|---|---|
| Molecular Weight | 291.21 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)pentanoic acid;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.2ClH.H2O/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12;;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H;1H2 |
| Standard InChI Key | PUHIEFSZXVUDCJ-UHFFFAOYSA-N |
| SMILES | CC(CCC(=O)O)N1CCN(CC1)C.O.Cl.Cl |
| Canonical SMILES | CC(CCC(=O)O)N1CCN(CC1)C.O.Cl.Cl |
Introduction
4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is a complex organic compound belonging to the class of phenylpiperazines. It features a piperazine ring, a six-membered structure containing two nitrogen atoms, substituted with a pentanoic acid chain and a methyl group. This compound is primarily classified as a small molecule and is currently under experimental investigation for potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common synthetic routes may include various organic transformations to form the piperazine ring and attach the pentanoic acid chain.
Research and Applications
4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is primarily used in research settings. It represents a promising avenue for further research into drug development within medicinal chemistry contexts. The compound's potential applications could include the development of drugs targeting neuropsychiatric disorders, although no approved clinical uses exist as of now.
Comparison with Other Compounds
While 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is under investigation for neurological applications, other compounds like thrombopoietin mimetics are being explored for different therapeutic uses, such as enhancing platelet production . Additionally, compounds like (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone are being studied for their potential in treating metabolic syndrome and CNS disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume